4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride
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Overview
Description
4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride is a heterocyclic compound that contains both a piperidine and a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of the compound 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride, also known as EN300-26664225, is Protein kinase B (PKB or Akt). PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound interacts with its target, PKB, in an ATP-competitive manner. It acts as a nanomolar inhibitor with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB-mTOR pathway, which is a common molecular pathology in many human cancers. PKB itself is overexpressed or activated in several cancers, such as prostate, breast, and ovarian carcinomas .
Pharmacokinetics
It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The action of this compound results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Pyrimidine Ring Formation: The pyrimidine ring is often constructed via a condensation reaction between a suitable amine and a diketone or equivalent precursor.
Coupling of Piperidine and Pyrimidine Rings: The two rings are then coupled through a nucleophilic substitution reaction, where the amino group on the piperidine ring reacts with a halogenated pyrimidine derivative.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents, such as bromo or chloro derivatives, are often employed in substitution reactions.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology or neurology.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-piperidin-3-ylpyrimidin-2-one: The base form without the dihydrochloride salt.
4-Amino-1-piperidin-3-ylpyrimidin-2-thione: A sulfur analog with different reactivity and biological properties.
4-Amino-1-piperidin-3-ylpyrimidin-2-ol: An alcohol derivative with potential differences in solubility and reactivity.
Uniqueness
4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride is unique due to its dual ring structure, which imparts specific chemical and biological properties. The presence of both piperidine and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-8-3-5-13(9(14)12-8)7-2-1-4-11-6-7;;/h3,5,7,11H,1-2,4,6H2,(H2,10,12,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRKCLEUFVMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC(=NC2=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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